
A Comparative Pharmacokinetic Profile of
Levofloxacin and its Metabolite, Desmethyl

Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Desmethyl Levofloxacin

Cat. No.: B1670300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the broad-

spectrum fluoroquinolone antibiotic, levofloxacin, and its primary human metabolite, desmethyl
levofloxacin. The information presented herein is supported by experimental data to aid in

research and drug development activities.

Levofloxacin is a widely used antibacterial agent that undergoes limited metabolism in humans.

[1][2][3] The primary routes of elimination are renal excretion of the unchanged drug.[2][4] Less

than 5% of an administered dose of levofloxacin is recovered in the urine as its main

metabolites, desmethyl levofloxacin and levofloxacin-N-oxide.[2][3][5] These metabolites

exhibit little to no significant pharmacological activity.[2][3][5] Consequently, the vast majority of

pharmacokinetic research has focused on the parent compound, levofloxacin. Detailed

pharmacokinetic data for desmethyl levofloxacin is not extensively available in published

literature due to its minor metabolic role and lack of therapeutic effect.

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for levofloxacin following

oral and intravenous administration in healthy adult subjects. This data highlights the drug's

rapid absorption and consistent behavior across different routes of administration.
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Pharmacokinetic
Parameter

Levofloxacin (500
mg, single oral
dose)

Levofloxacin (500
mg, single
intravenous dose)

Desmethyl
Levofloxacin

Maximum Plasma

Concentration (Cmax)
5.2 - 5.7 µg/mL[2][4] ~5.7 µg/mL[2] Data not available

Time to Cmax (Tmax) 1 - 2 hours[4] Not Applicable Data not available

Area Under the Curve

(AUC)

48.3 µg·h/mL (AUC0-

∞)

47.5 µg·h/mL (AUC0-

∞)
Data not available

Elimination Half-life

(t1/2)
6 - 8 hours[2][4] 6 - 8 hours[2][4] Data not available

Total Body Clearance

(CL)
144 - 226 mL/min[2] 144 - 226 mL/min[2] Data not available

Renal Clearance (CLr) 96 - 142 mL/min[2] 96 - 142 mL/min[2] Data not available

Volume of Distribution

(Vd)
1.1 L/kg[4] 1.1 L/kg[4] Data not available

Protein Binding 24 - 38%[4] 24 - 38%[4] Data not available

Bioavailability ~99%[6] Not Applicable Data not available

Metabolic Pathway: Levofloxacin to Desmethyl
Levofloxacin
Levofloxacin undergoes minor metabolism in humans, with one of the identified pathways

being demethylation to form desmethyl levofloxacin. This process involves the removal of a

methyl group from the piperazine ring of the levofloxacin molecule.

Levofloxacin Demethylation
(Human Liver) Desmethyl Levofloxacin

Click to download full resolution via product page
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Metabolic conversion of Levofloxacin.

Experimental Protocols
The following section outlines a typical experimental protocol for a pharmacokinetic study of

levofloxacin in healthy human subjects. This protocol is a composite representation based on

various published studies.

Objective: To determine the pharmacokinetic profile of a single oral dose of levofloxacin in

healthy adult volunteers.

Study Design:

An open-label, single-dose, pharmacokinetic study.

Participants:

Healthy adult male and/or female volunteers (typically 18-45 years old).

Participants undergo a full medical screening to ensure good health.

Exclusion criteria include a history of clinically significant diseases, allergies to

fluoroquinolones, and use of other medications.

Drug Administration:

A single oral dose of 500 mg levofloxacin is administered with a standardized volume of

water after an overnight fast.

Sample Collection:

Blood samples (approximately 5 mL) are collected into heparinized tubes at pre-dose (0

hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48

hours).

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Urine samples are collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours)

to determine the extent of renal excretion.
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Analytical Method:

Plasma and urine concentrations of levofloxacin are quantified using a validated high-

performance liquid chromatography (HPLC) method with ultraviolet (UV) or fluorescence

detection.

Pharmacokinetic Analysis:

Pharmacokinetic parameters are calculated from the plasma concentration-time data using

non-compartmental analysis. These parameters include Cmax, Tmax, AUC, t1/2, CL, and

Vd.
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Experimental workflow for a pharmacokinetic study.
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In summary, levofloxacin is a well-characterized antibiotic with predictable pharmacokinetics

and minimal metabolism. Its primary metabolite, desmethyl levofloxacin, is formed in very

small quantities and is considered pharmacologically inactive, thus posing minimal clinical

significance. Future research could focus on the specific enzymes responsible for the limited

metabolism of levofloxacin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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